molecular formula C13H10N2O2S B1302220 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 439094-67-4

6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1302220
CAS No.: 439094-67-4
M. Wt: 258.3 g/mol
InChI Key: XNIVWULZHPGWLV-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the imidazo[2,1-b][1,3]thiazole core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against breast and lung cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The biological activity of 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity may involve the inhibition of key enzymes or signaling pathways essential for cancer cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active sites of enzymes such as caspase-3, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Comparison: While these compounds share a similar core structure, the presence of different substituents on the phenyl ring can significantly influence their biological activity and chemical reactivity. For example, the 4-nitro derivative may exhibit stronger electron-withdrawing effects, potentially enhancing its reactivity in certain chemical reactions .

Properties

IUPAC Name

6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-10-4-2-3-9(7-10)12-11(8-16)15-5-6-18-13(15)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVWULZHPGWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374876
Record name 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439094-67-4
Record name 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439094-67-4
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